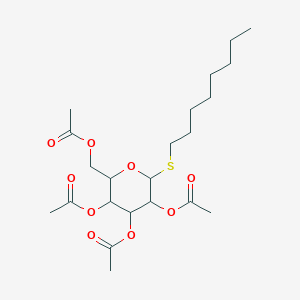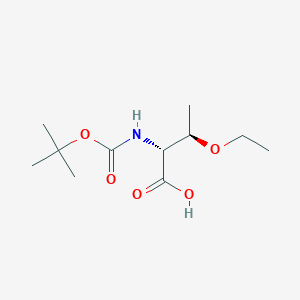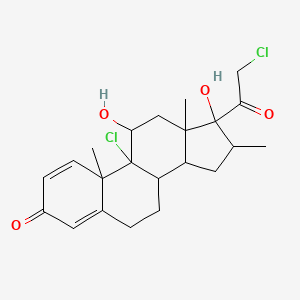![molecular formula C26H24N4S B13398063 2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole](/img/structure/B13398063.png)
2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a combination of biphenyl, piperazine, benzimidazole, and thiazole moieties. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the thiazole ring: This step involves the cyclization of the benzimidazole intermediate with a thioamide or a similar sulfur-containing reagent.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Incorporation of the biphenyl group: The final step involves the coupling of the biphenyl moiety to the piperazine-substituted benzimidazole-thiazole intermediate, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling
Chemical Reactions Analysis
2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Cyclization: Intramolecular cyclization reactions can be employed to form additional ring structures, enhancing the compound’s complexity and potential biological activity
Scientific Research Applications
Chemistry: The compound serves as a valuable scaffold for the development of new chemical entities with diverse biological activities.
Biology: It has been investigated for its interactions with biological macromolecules, including proteins and nucleic acids, making it a useful tool in biochemical studies.
Medicine: The compound exhibits promising pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. .
Industry: Due to its complex structure and biological activities, the compound is of interest in the development of new drugs and agrochemicals
Mechanism of Action
The mechanism of action of 2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to enzymes and receptors: It can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Inhibit microbial growth: The compound exhibits antimicrobial activity by disrupting the cell membrane or inhibiting essential enzymes in microorganisms.
Induce apoptosis: In cancer cells, the compound can trigger programmed cell death (apoptosis) through the activation of specific signaling pathways
Comparison with Similar Compounds
2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities, including antimicrobial and antitumor properties.
Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse pharmacological activities, including anti-inflammatory and antimicrobial effects.
Piperazine derivatives: These compounds are widely used in medicinal chemistry for their ability to interact with various biological targets, including neurotransmitter receptors
Properties
Molecular Formula |
C26H24N4S |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-1-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C26H24N4S/c1-2-6-19(7-3-1)20-10-12-21(13-11-20)25-23(18-29-16-14-27-15-17-29)30-22-8-4-5-9-24(22)31-26(30)28-25/h1-13,27H,14-18H2 |
InChI Key |
DTVFBENNLPAZRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C4=CC=CC=C4S3)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


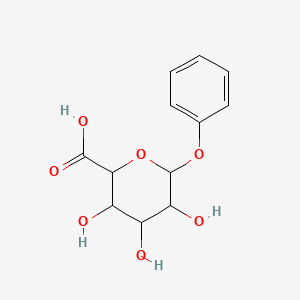

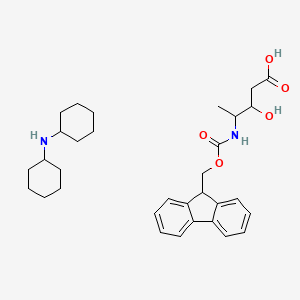
![[(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dien-1-YL]triphenylphosphanium chloride](/img/structure/B13398011.png)
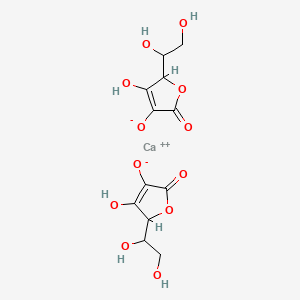

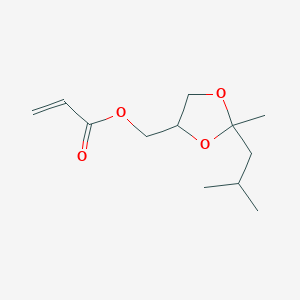
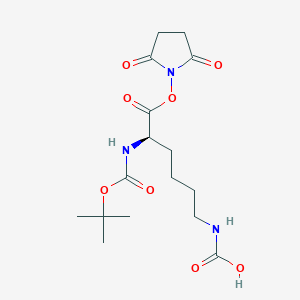
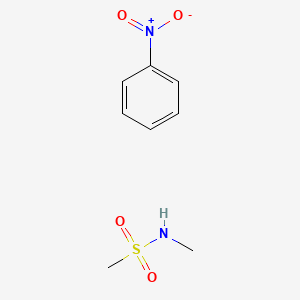

![2-[2,3-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398054.png)
